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BETA-ALANINE (3-13C; 15N)

Cat. No.: B1580243
M. Wt: 91.08
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Alanine (3-13C; 15N) is a stable isotope-labeled form of the endogenous, non-proteogenic amino acid beta-alanine. This compound is chemically identical to native beta-alanine but is enriched with Carbon-13 at the 3-position and Nitrogen-15, making it an essential tool for advanced metabolic and biochemical research. In vivo, beta-alanine is the rate-limiting precursor in the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles. Carnosine is predominantly stored in skeletal muscle and functions as a potent intracellular pH buffer, with its concentration being a key factor in performance during high-intensity exercise . Supplementation with standard beta-alanine has been shown to significantly augment muscle carnosine levels, thereby acting as a buffer against exercise-induced acidosis and attenuating neuromuscular fatigue . The primary research value of this isotopically labeled analog lies in its use as a tracer. Scientists can utilize Beta-Alanine (3-13C; 15N) with techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate metabolic pathways. Potential applications include tracing the incorporation of beta-alanine into carnosine, studying its role in the biosynthesis of pantothenic acid (Vitamin B5), and investigating its metabolism into compounds like malonate and acetyl-CoA . It can also be used to precisely study the pharmacokinetics, absorption, and distribution of beta-alanine in research models. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Please refer to the certificate of analysis for specific isotopic enrichment and chemical purity.

Properties

Molecular Weight

91.08

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Enrichment of Beta Alanine 3 13c; 15n for Research Applications

Chemoenzymatic Synthesis Methodologies for Isotopic Incorporation

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like isotopically labeled β-alanine. This approach offers significant advantages, including high stereoselectivity and regioselectivity under mild reaction conditions. d-nb.info

A primary chemoenzymatic route to β-alanine involves the enzyme L-aspartate-α-decarboxylase (ADC, EC 4.1.1.11), which catalyzes the conversion of L-aspartate to β-alanine. researchgate.net For the synthesis of BETA-ALANINE (B559535) (3-¹³C; ¹⁵N), this strategy would begin with a chemically synthesized, appropriately labeled L-aspartate precursor. The synthesis could proceed as follows:

Chemical Synthesis of Labeled Precursor: A precursor such as [3-¹³C]malic acid could be aminated using ¹⁵N-labeled ammonia (B1221849) in the presence of an appropriate enzyme like aspartate ammonia-lyase (AspA) to produce [3-¹³C; ¹⁵N]L-aspartate.

Enzymatic Decarboxylation: The resulting labeled L-aspartate is then subjected to enzymatic decarboxylation using L-aspartate-α-decarboxylase (PanD). google.com This enzyme specifically removes the α-carboxyl group, leaving the β-carboxyl group and the carbon backbone intact, thus preserving the isotopic labels at the desired positions to yield BETA-ALANINE (3-¹³C; ¹⁵N).

Enzymes from various bacterial sources, including Corynebacterium glutamicum and Bacillus subtilis, have been successfully used for this conversion. researchgate.netnih.gov The use of purified enzymes or whole-cell systems containing overexpressed ADC provides a highly efficient and specific final step, minimizing byproducts and simplifying purification. frontiersin.orgd-nb.info

Biosynthetic Routes for Labeled Beta-Alanine Production in Engineered Microorganisms

Metabolic engineering of microorganisms such as Escherichia coli and Corynebacterium glutamicum offers a powerful and sustainable platform for producing isotopically labeled compounds directly from simple labeled carbon and nitrogen sources. nih.govnih.gov These methods leverage the cell's own metabolic pathways, which are genetically modified to enhance the production of the target molecule.

For the production of BETA-ALANINE (3-¹³C; ¹⁵N), the general strategy involves:

Culturing in Labeled Media: Engineered bacterial strains are grown in a minimal medium where the primary carbon source is [¹³C]-glucose and the sole nitrogen source is a ¹⁵N-labeled ammonium (B1175870) salt (e.g., ¹⁵NH₄Cl).

Metabolic Pathway Engineering: The host organism's metabolic pathways are engineered to channel the flow of the isotopic labels toward β-alanine synthesis. Key strategies include:

Overexpression of Key Enzymes: The gene for L-aspartate-α-decarboxylase (PanD), which directly produces β-alanine from L-aspartate, is often overexpressed. google.comresearchgate.net

Enhancing Precursor Supply: Pathways leading to the precursor L-aspartate, such as the tricarboxylic acid (TCA) cycle, are optimized to increase the intracellular pool of labeled oxaloacetate and subsequently L-aspartate. nih.govresearchgate.net

Blocking Competing Pathways: Genes for pathways that divert L-aspartate away from β-alanine production are deleted or downregulated to maximize the carbon and nitrogen flux towards the desired product. researchgate.net

Recent studies have demonstrated high-titer production of β-alanine in engineered E. coli and C. glutamicum, achieving yields that make this a viable method for producing highly enriched, positionally labeled β-alanine. nih.govnih.govsciopen.com Feeding the engineered microbes with specifically labeled precursors, such as [1,2-¹³C₂]-glucose or [U-¹³C₆]-glucose, allows for predictable labeling patterns in the final product.

Biosynthesis Strategy Organism Isotopic Source Key Engineering Steps Reference
De novo synthesisCorynebacterium glutamicum¹³C-Glucose, ¹⁵N-Ammonium SaltOverexpression of aspartate decarboxylase (PanD), optimization of oxaloacetate biosynthesis. nih.gov
De novo synthesisEscherichia coli¹³C-Glucose, ¹⁵N-Ammonium SaltMulti-biosensor screening, redox-cofactor balancing, overexpression of PanD. nih.gov
Whole-cell catalysisEscherichia coliL-AspartateOverexpression of aspartate ammonia-lyase (AspA) and PanD. frontiersin.org

Radiochemical and Stable Isotope Precursor Strategies for Labeling Specific Positions

The selection of appropriate isotopically labeled precursors is the cornerstone of any labeling strategy, dictating the final position and type of isotope incorporated.

For BETA-ALANINE (3-¹³C; ¹⁵N) , the most direct stable isotope precursor is [3-¹³C; ¹⁵N]L-aspartic acid . This can be enzymatically converted to the target compound with high fidelity. However, the synthesis of this labeled precursor itself requires strategic planning. An alternative is to use simpler, commercially available labeled molecules in biosynthetic or chemoenzymatic pathways.

Common Precursor Strategies:

PrecursorLabeling StrategyResulting Labeled Position(s) in β-Alanine
[¹³C]-GlucoseMicrobial FermentationUniform ¹³C labeling (¹³C₃) or specific labeling depending on the glucose isotopomer used.
¹⁵N-Ammonium ChlorideMicrobial Fermentation / Chemoenzymatic Amination¹⁵N at the amino group.
[3-¹³C]Malic AcidChemoenzymatic¹³C at the C3 position.
[2-¹⁴C]5,6-DihydrouracilRadiochemical SynthesisUsed to produce radiolabeled N-carbamyl-β-alanine, a precursor in the pyrimidine (B1678525) degradation pathway. nih.gov
K¹⁴CNRadiochemical SynthesisUsed in multi-step chemical synthesis to label the C1 position. tandfonline.com

While the target compound of this article uses stable isotopes, radiochemical synthesis strategies provide valuable parallels. For instance, the synthesis of [¹⁴C]-β-alanine has been achieved via the hydrogenation of cyanoacetic acid prepared from labeled potassium cyanide (K¹⁴CN). tandfonline.com Similarly, tritiated β-alanine has been used to prepare high-specific-activity D-(3-³H)pantothenic acid in E. coli strains defective in β-alanine synthesis. osti.gov These methods highlight the principle of using simple labeled starting materials in multi-step chemical or biological conversions to achieve specific labeling.

Validation and Characterization of Isotopic Purity and Positional Labeling

Following synthesis, rigorous analytical validation is required to confirm the identity, purity, isotopic enrichment, and specific location of the labels within the β-alanine molecule. The two primary techniques for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and confirm the incorporation of the stable isotopes. For BETA-ALANINE (3-¹³C; ¹⁵N), the expected mass shift (M+2) compared to the unlabeled compound is observed. High-resolution mass spectrometry can provide an exact mass measurement, confirming the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help confirm the position of the labels. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguously determining the exact position of isotopic labels.

¹³C NMR: A ¹³C NMR spectrum of BETA-ALANINE (3-¹³C; ¹⁵N) would show a strong signal for the C3 carbon, confirming its enrichment. The absence of significant enrichment at C1 and C2 signals would verify the positional specificity.

¹⁵N NMR: ¹⁵N NMR or ¹H-¹⁵N heteronuclear correlation spectroscopy (e.g., HSQC) would confirm the presence of the ¹⁵N label on the amino group. rsc.org

¹H NMR: High-resolution ¹H NMR can also provide positional information through the observation of coupling constants between protons and the attached ¹³C or ¹⁵N nuclei (J-coupling).

Commercial suppliers of BETA-ALANINE (3-¹³C; ¹⁵N) provide detailed specifications on isotopic purity, which is typically very high.

Example Purity Specifications for BETA-ALANINE (3-¹³C; ¹⁵N):

ParameterSpecificationReference
Chemical Purity (CP)≥98% sigmaaldrich.com
Isotopic Purity (¹³C)99 atom % sigmaaldrich.com
Isotopic Purity (¹⁵N)98 atom % sigmaaldrich.com
Mass ShiftM+2 sigmaaldrich.com

This combination of analytical methods ensures that the synthesized labeled compound meets the stringent requirements for its use as an internal standard or tracer in quantitative metabolic studies. researchgate.netuni-regensburg.de

Analytical Methodologies for Beta Alanine 3 13c; 15n and Its Metabolites

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of BETA-ALANINE (B559535) (3-13C; 15N), offering high sensitivity and specificity for tracking isotopic labels through metabolic pathways. Various MS configurations are utilized to derivatize, separate, identify, and quantify the compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like amino acids, derivatization is a necessary step to increase their volatility and thermal stability, making them suitable for GC analysis. springernature.comresearchgate.net This process involves chemically modifying the analyte, such as through trimethylsilylation (TMS), to produce a derivative with improved chromatographic properties. nih.govnist.gov

In the context of BETA-ALANINE (3-13C; 15N), after its administration in a biological system, its metabolites are extracted and derivatized. The resulting derivatives are then separated by the gas chromatograph and detected by the mass spectrometer. The mass spectrometer identifies and quantifies the mass isotopomer distributions, which reveal how the 13C and 15N labels have been incorporated into various downstream metabolites. springernature.com This provides valuable insights into the activity of metabolic pathways. nih.gov The fragmentation patterns of the derivatized metabolites in the mass spectrometer are analyzed to determine the position and extent of isotopic labeling. rwth-aachen.de

Table 1: GC-MS Parameters for Labeled Beta-Alanine Analysis

Parameter Description Example Value/Setting
Derivatization Agent Chemical used to increase volatility. N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or Trimethylsilylation (TMS) reagents.
GC Column Stationary phase used for separation. Capillary columns like DB-5ms.
Ionization Mode Method of ionization. Electron Ionization (EI).
MS Analyzer Type of mass analyzer. Quadrupole or Time-of-Flight (TOF).

| Analysis Mode | Data acquisition method. | Full Scan or Selected Ion Monitoring (SIM) for increased sensitivity. rwth-aachen.de |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like beta-alanine and its metabolites, often without the need for derivatization. lcms.czresearchgate.net Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective for separating polar compounds. nih.govresearchgate.net

HILIC-MS/MS methods can be developed for the sensitive and selective analysis of underivatized beta-alanine and related polar metabolites in complex biological matrices like plasma or tissue extracts. nih.govresearchgate.netdiva-portal.org The separation on the HILIC column followed by detection with tandem mass spectrometry allows for accurate identification and quantification. The use of an isotopically labeled internal standard, such as BETA-ALANINE (3-13C; 15N) itself, is crucial for correcting for matrix effects and variations during sample processing, a key principle of isotope dilution analysis. diva-portal.orgunimi.it

High-Resolution Mass Spectrometry (HRMS) for Isotopologue and Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides the mass accuracy and resolving power necessary to distinguish between isotopologues with very small mass differences. nih.govnih.gov This capability is critical when analyzing metabolites labeled with both 13C and 15N.

HRMS can resolve the isotopic fine structure of a metabolite, allowing for the unequivocal determination of the number of 13C and 15N atoms incorporated. nih.gov This level of detail is essential for accurate metabolic flux analysis, where convoluted mass spectra can arise from the simultaneous incorporation of different stable isotopes. nih.gov For example, HRMS can differentiate a metabolite that has incorporated one 13C atom from one that has incorporated one 15N atom, which would be difficult with lower-resolution instruments.

Tandem Mass Spectrometry (MS/MS) for Positional Label Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to determine the specific location of isotopic labels within a molecule. nih.gov In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The masses of these product ions reveal information about the original position of the heavy isotopes.

By comparing the fragmentation patterns of the labeled metabolite to its unlabeled counterpart, researchers can confirm that the 13C and 15N atoms are located at the expected positions within the carbon skeleton and amino group. This verification is vital for validating metabolic tracer studies and ensuring that the observed labeling patterns are correctly interpreted. nih.gov For instance, a method for analyzing beta-alanine using GC-MS/MS identified specific precursor-to-product ion transitions for both the unlabeled and the 13C3, 15N-labeled forms, demonstrating the utility of MS/MS for distinguishing and confirming labeled species. usercontent.one

Table 2: Example MS/MS Transitions for Beta-Alanine

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Beta-Alanine (unlabeled, derivatized) 130.0 88.0 usercontent.one

Quantitative Analysis via Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification in mass spectrometry. unimi.it In this method, a known amount of an isotopically labeled version of the analyte, such as BETA-ALANINE (3-13C; 15N), is added to a sample as an internal standard. isotope.commedchemexpress.com

Because the labeled internal standard is chemically identical to the endogenous (unlabeled) analyte, it behaves identically during sample extraction, purification, derivatization, and ionization. unimi.it Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the MS signal from the unlabeled analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and other experimental variables. unimi.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural and quantitative information about molecules in solution. The incorporation of NMR-active nuclei like 13C and 15N into beta-alanine significantly enhances the utility of NMR for metabolic studies. isotope.com

The presence of the 13C label allows for direct detection in 13C NMR spectra, providing information about the carbon backbone of beta-alanine and its metabolites. hmdb.ca Furthermore, the coupling between 13C and adjacent protons (1H) can be observed in 1H NMR spectra, which can help in assigning signals and confirming the position of the label. hmdb.ca Similarly, the 15N label can be detected through direct 15N NMR or indirectly through its coupling to nearby protons. These heteronuclear NMR techniques are invaluable for tracing the metabolic fate of the nitrogen atom from beta-alanine. nih.gov

Multidimensional NMR experiments, such as 2D Heteronuclear Single Quantum Coherence (HSQC), can correlate the chemical shifts of directly bonded 1H-13C or 1H-15N pairs. This provides unambiguous assignments and detailed insight into the molecular structure and isotopic labeling patterns of metabolites derived from BETA-ALANINE (3-13C; 15N).

Table 3: NMR Properties of Beta-Alanine Nuclei

Nucleus Natural Abundance (%) NMR Active Use in Labeled Studies
¹H 99.98 Yes Provides basic structural information and shows coupling to ¹³C and ¹⁵N.
¹³C 1.1 Yes The label allows for direct tracking of the carbon backbone. hmdb.ca

| ¹⁵N | 0.37 | Yes | The label allows for direct tracking of the nitrogen atom. nih.gov |

¹³C-NMR Spectroscopy for Carbon Flux Analysis and Isotopomer Distribution

¹³C-NMR spectroscopy is a primary technique for elucidating the pathways of carbon metabolism. By introducing BETA-ALANINE (3-13C; 15N) into a biological system, the ¹³C label at the C3 position can be followed into subsequent metabolites. The analysis of the labeling patterns in the resulting products allows for the determination of relative pathway activities, or carbon fluxes. nih.gov

For instance, if beta-alanine is metabolized to acetyl-CoA, the ¹³C label from the C3 position will be incorporated into molecules synthesized from the acetyl-CoA pool, such as fatty acids or ketone bodies. ¹³C-NMR spectra of these metabolites will exhibit signals corresponding to the labeled carbon atoms. The precise position and splitting pattern of these signals, caused by ¹³C-¹³C scalar couplings in molecules with multiple labels, provide detailed information about the specific isotopomers present. This isotopomer distribution is a fingerprint of the metabolic routes taken. nih.gov By quantifying the relative abundance of different isotopomers, researchers can map the flow of carbon through the metabolic network. nih.gov

Table 1: Illustrative ¹³C Chemical Shifts for Beta-Alanine and a Potential Metabolite

Compound Carbon Atom Typical ¹³C Chemical Shift (ppm)
Beta-Alanine C1 (-COOH) ~175
C2 (-CH₂) ~36
C3 (-CH₂) ~31
Malonyl-CoA C1 (Thioester) ~170
C2 (-CH₂) ~45

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.

¹⁵N-NMR Spectroscopy for Nitrogen Metabolism Tracing

The ¹⁵N label on the amino group of BETA-ALANINE (3-13C; 15N) enables the tracing of nitrogen fate, which is often studied in parallel with carbon metabolism. ¹⁵N-NMR spectroscopy can be used to monitor the transfer of the labeled nitrogen to other amino acids via transamination reactions or its incorporation into other nitrogen-containing compounds like nucleotides or polyamines. nih.govnih.gov

Glutamate (B1630785) often serves as a central hub for nitrogen metabolism, receiving nitrogen from various amino acids. nih.gov By tracking the appearance of the ¹⁵N label in the amino group of glutamate and other amino acids, the activity of specific aminotransferases can be assessed. ¹⁵N-edited NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful. These experiments selectively detect protons attached to ¹⁵N nuclei, effectively filtering out signals from unlabeled molecules and simplifying the spectra of complex biological mixtures. nih.gov This allows for the sensitive and specific detection of metabolites that have incorporated the ¹⁵N label from the administered beta-alanine.

Multi-dimensional Heteronuclear NMR for Complex Metabolic Pathways

In complex biological samples such as cell extracts or biofluids, one-dimensional NMR spectra are often crowded due to extensive signal overlap. whiterose.ac.uk Multi-dimensional heteronuclear NMR techniques, such as the ¹H-¹³C HSQC and ¹H-¹⁵N HSQC, are essential for resolving and identifying individual metabolites within these mixtures. nih.gov

These two-dimensional (2D) experiments separate signals based on the chemical shifts of two different nuclei (e.g., ¹H and ¹³C), providing much greater resolution than 1D methods. nih.gov Each cross-peak in a 2D HSQC spectrum corresponds to a specific C-H or N-H bond in a molecule, creating a unique fingerprint for each compound. nih.gov By comparing the HSQC spectra of samples before and after the introduction of BETA-ALANINE (3-13C; 15N), researchers can identify new cross-peaks that correspond to labeled metabolites, thereby mapping the metabolic network. Further structural information can be obtained from experiments like Total Correlation Spectroscopy (TOCSY), which reveals the connectivity between protons within a single molecule. nih.gov

Chromatographic Separations Preceding Detection

To reduce sample complexity and improve the accuracy of detection and quantification, analytical workflows almost always involve a chromatographic separation step prior to NMR or MS analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques used.

Derivatization Strategies for Enhanced Analytical Resolution

For many metabolites, especially amino acids, derivatization is employed to improve their chromatographic behavior and detection sensitivity. This is particularly common in GC, where polar, non-volatile compounds like beta-alanine must be converted into more volatile derivatives. nih.gov

Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens (e.g., in -COOH and -NH₂) to form volatile trimethylsilyl (B98337) (TMS) derivatives.

Acylation/Esterification: A two-step process where carboxyl groups are esterified (e.g., with isopropanol) and amino groups are acylated (e.g., with acetic anhydride). The N-acetyl isopropyl (NAIP) esterification is one such method used for GC-based isotope ratio analysis. nih.gov

In HPLC, derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing its detection by UV-Vis or fluorescence detectors. The AccQ•Tag method, for example, uses a reagent that reacts with both primary and secondary amines to yield stable, fluorescent derivatives. waters.com Such strategies increase the separation efficiency and lower the limits of detection for beta-alanine and its metabolites. nih.gov

Optimization of Chromatographic Conditions for Labeled Compound Separation

The separation of beta-alanine and its diverse range of potential metabolites requires careful optimization of chromatographic conditions. The choice of stationary phase (column), mobile phase composition, and gradient elution profile are critical parameters.

Table 2: Example HPLC Conditions for Beta-Alanine Separation

Parameter Condition Reference
Column Amino-bonded silica (B1680970) gel column scispace.com
C18 column (for underivatized amino acids) nih.gov
Mobile Phase Phosphate buffer (e.g., 0.05 M, pH 4.0) scispace.com
Acetonitrile/water gradient nih.govmdpi.com

| Detection | UV at 205 nm (for underivatized beta-alanine) | scispace.com |

For HPLC, reversed-phase columns (e.g., C18) are widely used, often with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.govmdpi.com Hydrophilic interaction liquid chromatography (HILIC) is another valuable technique for retaining and separating highly polar compounds like beta-alanine. nih.gov The precise conditions, including buffer pH, flow rate, and column temperature, must be fine-tuned to achieve baseline separation of the target analytes from other components in the biological matrix. mdpi.com

Computational Tools for Mass Isotopomer Distribution (MID) Analysis

While NMR is powerful for structural elucidation, mass spectrometry is often the preferred method for quantifying the incorporation of stable isotopes due to its high sensitivity. When GC or LC is coupled to MS, the resulting data contains information on the mass isotopomer distribution (MID) for each metabolite. The MID refers to the relative abundance of a molecule with different numbers of isotopic labels (e.g., M+0 for the unlabeled molecule, M+1 for the molecule with one ¹³C or ¹⁵N, M+2, etc.). nih.gov

Extracting meaningful biological information from raw MS data requires specialized computational tools. researchgate.net Software packages such as LS-MIDA and Isotopo have been developed to process experimental mass spectra. nih.govresearchgate.net These tools perform several key functions:

Correction for Natural Abundance: They correct the raw intensity data for the natural abundance of heavy isotopes (e.g., the ~1.1% natural abundance of ¹³C). researchgate.net

Determination of Molar Abundances: They determine the molar fraction of each mass isotopomer (M+0, M+1, M+2, etc.). nih.gov

This processed MID data is the direct input for metabolic flux analysis (MFA) algorithms, which use the isotopomer patterns to calculate the fluxes through the metabolic network. researchgate.netresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
Acetic anhydride
Acetyl-CoA
Acetonitrile
Beta-Alanine
BETA-ALANINE (3-13C; 15N)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Fatty acids
Glutamate
Isopropanol
Ketone bodies
Malonyl-CoA
Phosphate
Polyamines

Metabolic Tracing and Flux Analysis with Beta Alanine 3 13c; 15n

Principles of Stable Isotope Tracing and Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a cell. The core principle involves introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system. As the cell metabolizes this labeled substrate, the isotopes are incorporated into various downstream metabolites. By measuring the isotopic enrichment and patterns in these metabolites, researchers can deduce the active metabolic pathways and calculate the flux through them.

Stable isotopes are non-radioactive and can be traced using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of tracer is critical and depends on the specific metabolic pathways under investigation. Dual-labeled tracers, such as a hypothetical BETA-ALANINE (B559535) (3-13C; 15N), are designed to provide simultaneous insights into the interconnectedness of carbon and nitrogen metabolism.

Tracing Carbon and Nitrogen Fluxes in Central Metabolism

Central carbon metabolism, which includes glycolysis and the tricarboxylic acid (TCA) cycle, is the hub of cellular energy production and biosynthetic precursor synthesis. Nitrogen metabolism is intricately linked to this hub, particularly through the synthesis and breakdown of amino acids. A tracer like BETA-ALANINE (3-13C; 15N) would theoretically allow for the simultaneous elucidation of these intertwined networks.

Role of Beta-Alanine (3-13C; 15N) in Tricarboxylic Acid (TCA) Cycle Interrogation

The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Beta-alanine can be metabolized to acetyl-CoA, which can then enter the TCA cycle. By tracing the ¹³C label from beta-alanine into TCA cycle intermediates, it would be possible to quantify the contribution of beta-alanine to the cycle's activity. The specific labeling pattern of the intermediates would provide clues about the entry point and subsequent metabolic transformations.

Anaplerotic and Cataplerotic Fluxes involving Beta-Alanine derived Metabolites

Anaplerosis refers to the replenishment of TCA cycle intermediates that are extracted for biosynthesis (cataplerosis). The metabolism of beta-alanine could contribute to anaplerotic fluxes. For instance, if its carbon skeleton is used to synthesize intermediates like succinyl-CoA or oxaloacetate, this would represent an anaplerotic input. Conversely, the withdrawal of TCA cycle intermediates for pathways involving beta-alanine metabolites would be a cataplerotic flux. The dual labeling would be instrumental in tracking both the carbon and nitrogen components in these processes.

Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA) Approaches

Traditional MFA is often performed at an isotopic steady state, where the labeling of metabolites is stable over time. However, for many biological systems, reaching this steady state can be slow or impractical. Isotopic Non-Stationary MFA (INST-MFA) addresses this by analyzing the transient labeling patterns of metabolites over time. This approach can provide more detailed information about metabolic fluxes and intracellular metabolite concentrations. The application of INST-MFA with BETA-ALANINE (3-13C; 15N) would involve time-course measurements of isotopic enrichment in downstream metabolites, offering a dynamic view of how the cell processes this amino acid.

Quantification of Bidirectional Metabolic Reactions using Labeled Beta-Alanine

Many metabolic reactions are reversible, and quantifying the forward and reverse fluxes (bidirectionality) is a significant challenge. Isotope tracers can help dissect these bidirectional fluxes. The specific distribution of isotopologues (molecules that differ only in their isotopic composition) in the products of a reaction can reveal the extent of the reverse flux. A dually labeled tracer like BETA-ALANINE (3-13C; 15N) could provide unique isotopic signatures to help resolve such bidirectional reactions in connected carbon and nitrogen pathways.

Integration of ¹³C and ¹⁵N Data for Comprehensive Carbon-Nitrogen Flux Maps

The ultimate goal of using a dually labeled substrate is to construct integrated flux maps that depict the flow of both carbon and nitrogen throughout the metabolic network. By simultaneously tracing ¹³C and ¹⁵N from beta-alanine, researchers could quantify the fluxes of transamination reactions, where nitrogen is transferred from one molecule to another, in direct relation to the carbon fluxes of central metabolism. This would provide a more holistic understanding of cellular metabolism.

Biosynthesis Pathway Elucidation Using Beta Alanine 3 13c; 15n As a Precursor

Investigation of Carnosine and Anserine (B1665513) Synthesis Pathways

The histidine-containing dipeptides, carnosine and anserine, are abundant in the muscle and brain tissues of many vertebrates, where they play crucial roles in pH buffering, antioxidant defense, and enzyme regulation. The biosynthesis of these dipeptides involves the ATP-dependent condensation of β-alanine and L-histidine (or 1-methylhistidine for anserine), catalyzed by carnosine synthase. The use of BETA-ALANINE (B559535) (3-13C; 15N) as a precursor has been instrumental in dissecting this pathway.

Rate-Limiting Steps and Enzyme Kinetics Studies

It is well-established that the availability of β-alanine is the rate-limiting factor in carnosine synthesis. nih.govnih.gov Isotopic tracer studies employing BETA-ALANINE (3-13C; 15N) would allow for precise measurement of the flux through the carnosine synthase reaction. By monitoring the rate of incorporation of the heavy isotopes into the carnosine pool over time, researchers can directly quantify the in vivo activity of carnosine synthase under various physiological conditions.

Kinetic parameters of carnosine synthase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for β-alanine, can be determined with high accuracy using labeled substrates. Competition assays with unlabeled β-alanine and BETA-ALANINE (3-13C; 15N) would enable a detailed characterization of the enzyme's active site and its affinity for its substrate. Such studies are crucial for understanding how the synthesis of these important dipeptides is regulated.

Positional Labeling in Dipeptide Products

The specific labeling pattern of BETA-ALANINE (3-13C; 15N), with a ¹³C atom at the 3-position and a ¹⁵N atom in the amino group, provides an unambiguous signature that can be tracked into the final dipeptide products. When this labeled β-alanine is incorporated into carnosine, the resulting molecule will carry the ¹³C label on the carbon atom adjacent to the carboxyl group of the β-alanine residue and the ¹⁵N label in the nitrogen atom of the peptide bond.

This precise positional information can be detected using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). cnr.itnih.govunimi.it These methods can distinguish between isomers and confirm the exact location of the isotopic labels within the carnosine or anserine molecule, thereby definitively confirming the biosynthetic pathway and the orientation of the β-alanine precursor during the enzymatic reaction.

Beta-Alanine's Role in Pantothenate and Coenzyme A Biosynthesis

Beta-alanine is a key building block for the synthesis of pantothenate (vitamin B5), which is an essential precursor for the ubiquitous and metabolically central molecule, Coenzyme A (CoA). nih.govnih.govresearchgate.net The biosynthesis of pantothenate involves the condensation of pantoate with β-alanine, a reaction catalyzed by pantothenate synthetase.

The use of BETA-ALANINE (3-13C; 15N) as a tracer allows for the direct visualization of this incorporation. By administering the labeled β-alanine to a biological system, researchers can follow the journey of the ¹³C and ¹⁵N atoms into the pantothenate molecule and subsequently into the intricate structure of CoA. This provides unequivocal evidence of the metabolic link between β-alanine and these vital coenzymes. Furthermore, the rate of incorporation of the isotopic labels can provide quantitative data on the flux through this pathway, offering insights into its regulation and potential bottlenecks. One study in prototrophic bacteria revealed that pantothenate is not incorporated into CoA directly but is first broken down into pantoate and β-alanine, which are then used for synthesis, highlighting a preference for utilizing β-alanine in CoA synthesis. nih.gov

Tracing Metabolic Origins of Beta-Alanine in Various Organisms

While β-alanine is a precursor to several important molecules, its own metabolic origins can vary between different organisms and tissues. Isotopic labeling with BETA-ALANINE (3-13C; 15N) can be employed in reverse, so to speak, to trace the pathways that lead to its synthesis.

Uracil (B121893) Degradation Pathway Contribution

In many organisms, a significant source of β-alanine is the catabolism of the pyrimidine (B1678525) base, uracil. nih.govresearchgate.net The reductive degradation of uracil proceeds through several enzymatic steps to ultimately yield β-alanine, ammonia (B1221849), and carbon dioxide. To quantify the contribution of this pathway to the total cellular pool of β-alanine, stable isotope tracing experiments can be designed. By feeding cells with ¹³C and ¹⁵N labeled uracil, the appearance of these heavy isotopes in the β-alanine pool can be monitored. The specific labeling pattern in the resulting β-alanine would provide definitive proof of its origin from uracil degradation.

Polyamine Degradation Pathway Analysis

Another important route for β-alanine biosynthesis in some organisms is the degradation of polyamines such as spermine (B22157) and spermidine (B129725). nih.govresearchgate.net This pathway involves a series of enzymatic reactions that convert these polyamines into intermediates that are ultimately oxidized to β-alanine. The contribution of this pathway can be investigated using isotopically labeled polyamines. By supplying cells with spermine or spermidine labeled with heavy isotopes of carbon and nitrogen, the subsequent appearance of these labels in the β-alanine pool can be quantified. This allows for a direct assessment of the metabolic flux from polyamines to β-alanine under different physiological states.

Propionate (B1217596) Metabolism and Transamination Routes

In some organisms, particularly plants, beta-alanine can be synthesized from propionate. Isotopic labeling studies have been instrumental in confirming this pathway. For instance, when plants are fed with isotopically labeled propionate or its precursors like isoleucine, the label is incorporated into beta-alanine.

The pathway from propionate to beta-alanine is thought to proceed through the intermediate malonate semialdehyde. Propionyl-CoA, derived from the catabolism of branched-chain amino acids such as isoleucine and valine, is converted to malonate semialdehyde. A key final step in this pathway is the transamination of malonate semialdehyde to form beta-alanine. Studies using isotopically labeled isoleucine and propionate have successfully demonstrated the metabolic link between these precursors and the synthesis of beta-alanine, supporting the proposed transamination of malonate semialdehyde as a crucial reaction. Current time information in Shropshire, GB.nih.govresearchgate.netnih.goveurisotop.com

Research in Arabidopsis and wheat seedlings using 2-¹³C propionate and U-¹³C L-isoleucine has helped to predict the labeling patterns in the resulting beta-alanine. These studies provide strong evidence for the contribution of isoleucine degradation to beta-alanine production via the propionate pathway.

Predicted Isotopic Labeling Pattern in β-Alanine from Labeled Precursors
Labeled PrecursorPredicted Labeled Position(s) in β-Alanine
2-¹³C Propionate¹³C2
U-¹³C L-Isoleucine¹³C1, ¹³C2, ¹³C3

Aspartate Decarboxylation Mechanisms

In many bacteria and fungi, the primary route for beta-alanine biosynthesis is the decarboxylation of L-aspartate. researchgate.nethmdb.ca This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), also known as PanD. utexas.edu This enzyme belongs to the family of lyases and specifically cleaves the carbon-carbon bond of the α-carboxyl group of aspartate, releasing it as carbon dioxide and forming beta-alanine. nih.gov

The catalytic mechanism of pyruvoyl-dependent ADCs, which are common in prokaryotes, involves the formation of an imine between the amino group of aspartate and the pyruvoyl group of the enzyme. ebi.ac.uk This is followed by decarboxylation to form an enolate intermediate. Protonation of this intermediate and subsequent hydrolysis releases beta-alanine and regenerates the active site of the enzyme. ebi.ac.uk The efficiency of this enzymatic conversion is a key area of research for the industrial production of beta-alanine. nih.gov

Recent studies have focused on discovering and engineering novel ADCs with improved catalytic properties for biotechnological applications. For example, a novel ADC from Corynebacterium jeikeium (CjADC) has been identified and engineered to exhibit significantly higher specific activity than commonly used ADCs.

Kinetic Properties of L-Aspartate-α-Decarboxylase (ADC) Variants
EnzymeSpecific Activity (U/mg)Km (mM)
CjADC (Wild-Type)10.73.6
CjADC (Engineered Mutant)28.8-

Novel Biosynthetic Routes and Intermediate Identification

Isotopic labeling and metabolomic analyses have been crucial in the discovery of alternative and novel biosynthetic pathways for beta-alanine. For instance, in the bacterium Acinetobacter baylyi, a novel pathway has been identified that allows for the synthesis of beta-alanine even in the absence of the conventional aspartate decarboxylase (PanD).

This alternative route proceeds through the intermediates 1,3-diaminopropane (B46017) and 3-aminopropanal. ebi.ac.uk Metabolomic studies comparing the wild-type strain with a ΔpanD mutant have revealed the accumulation of these intermediates and a significant decrease in the intracellular concentrations of beta-alanine and its downstream product, pantothenate, in the mutant strain. This provides strong evidence for the existence and physiological relevance of this novel pathway.

Relative Metabolite Levels in Acinetobacter baylyi ΔpanD Mutant Compared to Wild-Type
MetaboliteFold Change in ΔpanD Mutant
β-Alanine93-fold decrease
Pantothenate60-fold decrease

The identification of such novel pathways highlights the metabolic plasticity of organisms and opens up new avenues for metabolic engineering to enhance the production of beta-alanine and other valuable compounds.

Mechanistic Insights from Isotopic Studies on Beta Alanine Metabolism

Enzymatic Characterization of Beta-Alanine (B559535) Transaminases (e.g., GABA-T, AGXT2)

Isotopic studies have been pivotal in characterizing the enzymes responsible for beta-alanine catabolism. In mammals, the primary route of beta-alanine degradation is transamination, a reaction catalyzed by specific aminotransferases. nih.govnih.gov Research using recombinant DNA technology has provided direct evidence that beta-alanine is an efficient substrate for two key mitochondrial enzymes: 4-aminobutyrate-2-oxoglutarate transaminase (GABA-T) and alanine-glyoxylate transaminase 2 (AGXT2). nih.govresearchgate.net

4-aminobutyrate-2-oxoglutarate transaminase (GABA-T): Also known as β-alanine-2-oxoglutarate transaminase, GABA-T transfers the amino group from beta-alanine to α-ketoglutarate, producing malonate semialdehyde and glutamate (B1630785). frontiersin.org

Alanine-glyoxylate transaminase 2 (AGXT2): Also known as β-alanine-pyruvate transaminase, AGXT2 is a multifunctional aminotransferase with broad substrate specificity. nih.govuniprot.org It can catalyze the transfer of the amino group from beta-alanine to pyruvate (B1213749), yielding malonate semialdehyde and L-alanine. uniprot.org

Studies utilizing isotopically labeled beta-alanine allow for the direct tracing of its conversion into these products, confirming the enzymatic activity and substrate preference in complex biological samples. For instance, by providing 13C- and 15N-labeled beta-alanine to cell cultures or tissue extracts, the appearance of the labeled isotopes in glutamate or alanine (B10760859) provides unequivocal proof of GABA-T or AGXT2 activity, respectively. acs.org This methodology is crucial for determining the kinetic parameters of these enzymes and understanding their contribution to beta-alanine degradation. Research has shown that both GABA-T and AGXT2 are highly expressed in the liver and kidney, indicating these organs are the primary sites of beta-alanine transamination. researchgate.netfrontiersin.org

Table 1: Key Transaminases in Beta-Alanine Metabolism

EnzymeFull NameCo-substrate (Amino Acceptor)Products from Beta-AlaninePrimary Location
GABA-T 4-aminobutyrate-2-oxoglutarate transaminaseα-ketoglutarateMalonate semialdehyde, GlutamateLiver, Kidney
AGXT2 Alanine-glyoxylate transaminase 2Pyruvate, GlyoxylateMalonate semialdehyde, L-alanineLiver, Kidney

Decarboxylation Enzymes and their Substrate Specificity

While transamination is the main catabolic fate of beta-alanine, decarboxylation is a key step in its biosynthesis. The primary enzyme responsible for producing beta-alanine in many prokaryotes is L-aspartate-α-decarboxylase (ADC), encoded by the panD gene. nih.govnih.gov This enzyme catalyzes the irreversible decarboxylation of L-aspartate to form beta-alanine. ebi.ac.uknih.gov

Isotopic labeling studies are instrumental in defining the substrate specificity and reaction mechanism of these decarboxylases. For example, by using L-aspartate labeled with 13C at the α-carboxyl position, researchers can monitor the release of 13CO2, providing a direct measure of ADC activity. researchgate.net This approach helps differentiate the target activity from other potential side reactions.

While ADC synthesizes beta-alanine, the decarboxylation of beta-alanine itself is not a major metabolic route in mammals. However, studies in other organisms, such as tea plants, have used stable isotope tracers to investigate the activity of alanine decarboxylase (CsADC). nih.gov These studies revealed that while the enzyme could convert L-alanine to ethylamine (B1201723) in vitro, isotopic tracing in whole organisms showed that L-alanine was not a direct precursor for ethylamine, highlighting the importance of in vivo tracing studies to confirm metabolic pathways. nih.gov Such research underscores how isotopic methods can challenge long-held assumptions about enzyme function and substrate flow within a living system. nih.gov The family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent amino acid decarboxylases is diverse, and structural and kinetic studies are used to understand how substrate specificity is achieved among enzymes that act on chemically similar amino acids. nih.gov

Regulation of Beta-Alanine Homeostasis at the Enzymatic Level

The balance between beta-alanine synthesis, degradation, and utilization (e.g., for carnosine synthesis) is tightly regulated, a process referred to as homeostasis. Isotopic tracer studies have been fundamental in demonstrating that the enzymatic activity of GABA-T and AGXT2 in the liver and kidney is the primary control point for systemic beta-alanine availability. nih.govresearchgate.net

When beta-alanine is introduced into the system, it can either be taken up by tissues like skeletal muscle for carnosine synthesis or be degraded by the hepatic and renal transaminases. frontiersin.org By administering labeled beta-alanine and subsequently measuring its incorporation into muscle carnosine versus its catabolism, researchers can quantify the flux through these competing pathways.

Studies in mice have shown that inhibiting GABA-T and AGXT2 leads to a significant increase in circulating beta-alanine levels. researchgate.net When a low dose of beta-alanine was administered along with an inhibitor of these transaminases, the concentration of carnosine in muscle and heart tissue increased significantly. nih.govfrontiersin.org This demonstrates that under normal conditions, a substantial fraction of ingested beta-alanine is catabolized by these enzymes, thereby limiting its availability for muscle carnosine loading. nih.gov This enzymatic regulation explains why only a small percentage (~3-6%) of ingested beta-alanine is ultimately incorporated into the muscle carnosine pool. frontiersin.org The use of BETA-ALANINE (3-13C; 15N) allows for precise quantification of this partitioning, revealing the efficiency of uptake and degradation and providing a mechanistic basis for its systemic bioavailability.

Intermediary Metabolite Exchange and Shuttling Mechanisms Revealed by Tracing

Stable isotope tracing provides a powerful method for mapping the exchange of metabolites between different organs and intracellular compartments. nih.gov For beta-alanine, these studies have elucidated a clear inter-organ shuttling mechanism. Beta-alanine is either absorbed from the diet or synthesized endogenously, after which it enters circulation. The liver and kidneys act as metabolic gatekeepers, taking up and catabolizing excess beta-alanine via GABA-T and AGXT2. nih.govresearchgate.net This process controls the concentration of beta-alanine that remains in the bloodstream and is available for uptake by peripheral tissues like skeletal muscle. nih.gov

The use of 13C-labeled beta-alanine allows researchers to trace the carbon backbone of the molecule after transamination. The resulting product, malonate semialdehyde, can be further metabolized. hmdb.ca For example, it can be oxidized to malonate, converted to malonyl-CoA, and subsequently enter pathways like fatty acid synthesis or be further metabolized to acetyl-CoA and enter the citric acid cycle. hmdb.cawikipedia.org Tracing the 13C label into these downstream intermediary metabolites provides a complete picture of beta-alanine's contribution to central carbon metabolism. This demonstrates that beyond its role as a precursor to carnosine, beta-alanine can also serve as a carbon source for energy production. nih.gov

Applications of Beta Alanine 3 13c; 15n in Diverse Research Models

In Vitro Cell Culture Systems for Metabolic Characterization

In vitro cell culture systems provide a controlled environment to dissect the metabolic fate of BETA-ALANINE (B559535) (3-13C; 15N) at a cellular level, free from the systemic complexities of a whole organism.

Neuronal and Astrocytic Metabolic Interplay Studies

The metabolic coupling between neurons and astrocytes is fundamental for brain function. nih.gov Astrocytes provide crucial support to neurons by supplying metabolic substrates and participating in neurotransmitter recycling. nih.gov The use of isotopically labeled compounds is essential to trace these intricate interactions. While direct studies using BETA-ALANINE (3-13C; 15N) are not extensively documented, the principles of using labeled alanine (B10760859) are well-established. For instance, studies with [3-¹³C]alanine have been instrumental in demonstrating the metabolic pathways of alanine in these distinct neural cell types.

In this context, BETA-ALANINE (3-13C; 15N) would offer a significant advantage by allowing researchers to simultaneously follow the carbon skeleton and the amino group. This could elucidate the extent to which beta-alanine contributes to both the carbon pools for energy metabolism (e.g., via conversion to acetyl-CoA) and the nitrogen pools for neurotransmitter synthesis (e.g., glutamate (B1630785) and GABA). The dual label would enable a more precise quantification of the flux of beta-alanine-derived carbon and nitrogen between astrocytes and neurons, providing a clearer picture of their metabolic symbiosis.

Table 1: Potential Applications of BETA-ALANINE (3-13C; 15N) in Neuronal-Astrocytic Co-cultures

Research QuestionExpected Data from Dual LabelingPotential Significance
What is the fate of beta-alanine's carbon backbone in neurons vs. astrocytes?Tracing of ¹³C into TCA cycle intermediates, lactate, and glutamate.Understanding the role of beta-alanine as an energy substrate in different neural cells.
How is the nitrogen from beta-alanine utilized by neural cells?Tracing of ¹⁵N into amino acids, particularly glutamate and GABA.Elucidating the contribution of beta-alanine to neurotransmitter pools.
Is there a transfer of beta-alanine metabolites between astrocytes and neurons?Detection of ¹³C and ¹⁵N labeled metabolites in the culture medium and within each cell type over time.Quantifying the metabolic exchange and interplay between these two cell types.

Pancreatic Beta-Cell Metabolism Research

Pancreatic beta-cells are responsible for producing and secreting insulin (B600854) in response to glucose levels, and their metabolic function is tightly regulated. nih.gov Metabolomics studies are crucial for understanding the intricate signaling pathways that govern insulin secretion. The use of stable isotope tracers in pancreatic islet research allows for the detailed mapping of metabolic fluxes that are altered in diabetes. nih.gov

While specific research utilizing BETA-ALANINE (3-13C; 15N) in pancreatic beta-cells is not prominent in the literature, its potential application is significant. Beta-alanine is a precursor to carnosine, a dipeptide with antioxidant properties that may play a protective role in beta-cells. By tracing the incorporation of both ¹³C and ¹⁵N from beta-alanine into carnosine and other metabolites, researchers could quantify the dynamics of carnosine synthesis and degradation. This would provide insights into how beta-cells handle oxidative stress and how these pathways may be dysregulated in diabetic conditions.

Microbial Metabolic Engineering for Beta-Alanine Production

The biotechnological production of beta-alanine using engineered microorganisms is a promising alternative to chemical synthesis. nih.gov Systems metabolic engineering approaches aim to optimize microbial strains for high-yield production. Stable isotope tracing is a key technology in this field for identifying metabolic bottlenecks and optimizing pathways.

The application of BETA-ALANINE (3-13C; 15N) in this context would be primarily as an internal standard for quantifying the intracellular and extracellular concentrations of beta-alanine produced by the engineered microbes. The distinct mass of the labeled compound allows for precise measurement using mass spectrometry, which is crucial for accurate flux analysis and for assessing the efficiency of different genetic modifications.

Cancer Cell Metabolism Investigations through Stable Isotope Tracing

Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation and survival. embopress.org Stable isotope tracing has become an indispensable tool for mapping these altered metabolic pathways and identifying potential therapeutic targets. mdpi.comnih.gov While many studies utilize labeled glucose and glutamine, tracing non-essential amino acids like beta-alanine can provide unique insights.

The use of BETA-ALANINE (3-13C; 15N) in cancer cell lines would enable researchers to track the contribution of this amino acid to various metabolic processes that are often dysregulated in cancer. For example, it could be used to investigate the role of beta-alanine in nucleotide and polyamine synthesis, both of which are critical for cell proliferation. The dual labeling would allow for a comprehensive analysis of how both the carbon and nitrogen from beta-alanine are funneled into these biosynthetic pathways, potentially revealing novel metabolic dependencies in cancer cells. nih.gov

Ex Vivo Tissue Preparations for Metabolic Profiling

Ex vivo tissue preparations, such as tissue slices, offer a research model that bridges the gap between in vitro cell culture and in vivo studies. This approach maintains the cellular architecture and interactions of the tissue, providing a more physiologically relevant context for metabolic studies. The use of stable isotope tracing in ex vivo human liver tissue has demonstrated the feasibility and value of this methodology. nih.gov

The application of BETA-ALANINE (3-13C; 15N) in ex vivo tissue preparations would allow for the investigation of beta-alanine metabolism in the context of a functional tissue. For example, in brain slices, it could be used to study the metabolic interplay between different cell types in a more intact system than co-cultures. In muscle tissue, it could be used to investigate the dynamics of carnosine synthesis and its role in muscle physiology. The ability to trace both the carbon and nitrogen moieties of beta-alanine would provide a detailed picture of its metabolic fate within the complex cellular environment of the tissue.

In Vivo Animal Models for Systemic and Organ-Specific Metabolic Research

In vivo animal models are essential for understanding the systemic and organ-specific metabolism of compounds in a whole-organism context. Stable isotope labeling in animal models allows for the study of metabolic fluxes and inter-organ metabolic cross-talk. f1000research.com While challenging, these studies provide the most physiologically relevant data.

The administration of BETA-ALANINE (3-13C; 15N) to animal models would enable the tracing of its metabolism throughout the body. Researchers could analyze various tissues and biofluids to determine the organ-specific uptake, utilization, and excretion of beta-alanine and its metabolites. This could provide valuable information on the role of beta-alanine in different physiological and pathological states. For example, in models of neurodegenerative diseases, it could be used to investigate alterations in brain beta-alanine and carnosine metabolism. mdpi.complos.orgexamine.com In cancer models, it could help to understand how tumors utilize beta-alanine from the circulation. nih.gov The dual-labeling strategy would be particularly powerful in these in vivo studies, allowing for a comprehensive understanding of the whole-body fate of both the carbon and nitrogen atoms of beta-alanine.

Skeletal Muscle Carnosine Dynamics in Rodent Models

In animal physiology, a primary role of beta-alanine is as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in skeletal muscle. Carnosine is a crucial intracellular buffer, and studies in rodent models have consistently shown that supplementation with beta-alanine increases muscle carnosine content. nih.govnih.gov

The use of BETA-ALANINE (3-13C; 15N) allows researchers to move beyond static concentration measurements and quantify the dynamic processes of carnosine synthesis and turnover. In a typical rodent study, the labeled beta-alanine would be administered, and muscle tissue samples would be collected over time. Using liquid chromatography-mass spectrometry (LC-MS), scientists can measure the rate of incorporation of the ¹³C and ¹⁵N isotopes into the muscle carnosine pool. This provides a direct measure of the fractional synthesis rate of carnosine, offering insights into how this rate is affected by factors such as exercise, diet, or age.

While specific studies detailing the use of this exact double-labeled variant are not prevalent in published literature, the principle is well-established. Research on unlabeled beta-alanine in rats has demonstrated significant increases in muscle carnosine concentration after several weeks of supplementation. nih.gov The application of stable isotope tracers would allow for the elucidation of the precise kinetics of this increase.

Table 1: Illustrative Research Findings on Muscle Carnosine Loading in Rodent Models
Rodent ModelMuscle TypeSupplementation GroupMeasured OutcomeIllustrative Finding
Male RatSoleusβ-Alanine (1.8% in water)Carnosine Concentration~173% increase vs. control nih.gov
Male RatRectus Femorisβ-Alanine (1.8% in water)Carnosine Concentration~249% increase vs. control nih.gov
Male Rat (14-month-old)Hippocampusβ-Alanine (100 mg/day)Carnosine ContentSignificantly greater than control nih.gov

This table illustrates the type of data obtained from studies on beta-alanine supplementation. Using BETA-ALANINE (3-13C; 15N) would allow researchers to determine the synthesis rate that leads to these concentration changes.

Hepatic and Renal Beta-Alanine Turnover in Animal Physiology

The liver and kidneys are central to the metabolism and clearance of beta-alanine. In vitro studies using rat tissues have shown that the kidney cortex, in particular, is an active site for beta-alanine uptake. nih.gov The liver is known to possess enzymes capable of metabolizing beta-alanine. nih.gov Isotope tracing with BETA-ALANINE (3-13C; 15N) is an ideal method for quantifying the metabolic flux of this compound through these organs in vivo.

Upon uptake by hepatocytes (liver cells), the ¹⁵N-labeled amino group can be transferred via a transaminase enzyme to a keto acid, such as alpha-ketoglutarate, forming labeled glutamate. The remaining ¹³C-labeled carbon skeleton (malonate semialdehyde) can then be further metabolized and enter central energy pathways like the tricarboxylic acid (TCA) cycle. Studies on the metabolism of ¹³C-labeled L-alanine (a different isomer) in rat liver have confirmed its entry into the TCA cycle and subsequent use in gluconeogenesis. nih.gov A similar principle would apply to tracing the carbon from beta-alanine.

In the kidneys, BETA-ALANINE (3-13C; 15N) can be used to study the balance between reabsorption from the glomerular filtrate and cellular metabolism. nih.gov By analyzing the isotopic enrichment of beta-alanine and its metabolites in blood, urine, and kidney tissue, researchers can quantify renal uptake, catabolism, and excretion rates. This is crucial for understanding the whole-body homeostasis of beta-alanine.

Table 2: Potential Tracing of BETA-ALANINE (3-13C; 15N) in Hepatic and Renal Metabolism
OrganMetabolic ProcessKey Enzyme (Example)Isotope-Labeled Product to be Traced
LiverTransaminationAlanine Transaminase[¹⁵N]-Glutamate
LiverCarbon Skeleton MetabolismMalonate-semialdehyde dehydrogenase[¹³C]-Acetyl-CoA
KidneyTubular ReabsorptionAmino Acid Transporters[¹³C, ¹⁵N]-Beta-Alanine in tissue vs. urine
KidneyCatabolismTransaminases[¹³C]-Metabolites in urine

Plant Metabolism Studies and Stress Responses

In plants, beta-alanine is a non-proteinogenic amino acid that plays a significant role in development and stress response. nih.gov It is a precursor for the synthesis of pantothenate (Vitamin B5) and Coenzyme A, which are essential for numerous metabolic reactions. nih.gov Furthermore, beta-alanine accumulates in various plant species as a response to abiotic stresses such as drought, heat, hypoxia, and heavy metal exposure. nih.gov

The use of stable isotope-labeled compounds is a powerful technique for elucidating the biosynthetic pathways of beta-alanine and its derivatives in plants. For example, studies in Arabidopsis thaliana seedlings using ¹³C-labeled isoleucine and propionate (B1217596) as precursors resulted in the production of ¹³C-labeled beta-alanine, providing direct evidence for its metabolic synthesis route. nih.gov Similarly, exposing a plant to ¹³CO₂ in a controlled environment allows researchers to trace the flow of newly fixed carbon through metabolic networks, including into beta-alanine and its downstream products. nih.govfrontiersin.orgbiorxiv.org

By supplying BETA-ALANINE (3-13C; 15N) directly to plant tissues or cell cultures, researchers can precisely track its conversion into other protective compounds. For instance, in certain species, beta-alanine is converted into the osmoprotective compound β-alanine betaine (B1666868) or the antioxidant homoglutathione (B101260). nih.gov The dual ¹³C and ¹⁵N labels would confirm that the entire molecule is being used as a building block for these larger, more complex metabolites, providing definitive evidence of the metabolic pathway under investigation.

Table 3: Role of Beta-Alanine in Plant Stress Responses Investigated with Isotope Tracing
Plant SpeciesAbiotic StressorObserved Metabolic Response Involving Beta-AlanineRole of Isotope Tracing
Arabidopsis thalianaDrought, HeatAccumulation of beta-alanine nih.govTracing ¹³C from precursors to confirm synthesis pathways nih.gov
Arabidopsis thalianaCadmium (Heavy Metal)Accumulation of beta-alanine and polyamines nih.govQuantifying the flux of carbon and nitrogen into beta-alanine synthesis
Various (e.g., Plumbaginaceae)SalinityConversion to β-alanine betaine (osmoprotectant) nih.govConfirming beta-alanine as the direct precursor using ¹³C/¹⁵N labels
LegumesOxidative StressIncorporation into homoglutathione (antioxidant) nih.govFollowing the labeled backbone into the tripeptide structure

Development of Isotope-Labeled Internal Standards for Metabolomics

One of the most critical applications of BETA-ALANINE (3-13C; 15N) is in the field of analytical chemistry, specifically as an internal standard for quantitative metabolomics. Metabolomics aims to measure the concentrations of many small molecules (metabolites) in a biological sample simultaneously. A major challenge in mass spectrometry-based metabolomics is that the instrument's signal for a given metabolite can be influenced by other molecules in the sample (matrix effects) and by variations in instrument performance. bevital.no

The isotope dilution mass spectrometry (IDMS) method is the gold standard for accurate quantification. isolife.nl This technique involves adding a known amount of a stable isotope-labeled version of the analyte—such as BETA-ALANINE (3-13C; 15N)—to the biological sample at the very beginning of the sample preparation process. nih.gov Because the labeled internal standard is chemically identical to the unlabeled (endogenous) beta-alanine, it behaves in the exact same way during extraction, chromatography, and ionization in the mass spectrometer. isolife.nl Any sample loss or signal suppression/enhancement will affect both the labeled and unlabeled forms equally.

The mass spectrometer can distinguish between the two forms because of their mass difference. By calculating the ratio of the signal from the endogenous beta-alanine to the signal from the known amount of added labeled standard, an extremely accurate and precise concentration can be determined. Studies have shown that using a dedicated stable isotope-labeled internal standard (SIL-IS) for each analyte dramatically improves analytical precision (reproducibility) compared to using a single, non-matching standard. bevital.no

Table 4: Impact of Stable Isotope-Labeled Internal Standards (SIL-IS) on Analytical Precision
Quantification MethodPrincipleTypical Between-Run Precision (CV%)Key Advantage
Non-Matching Internal StandardCorrection using a single standard that is chemically different from the analyte.13.6% - 16.6% bevital.noLower cost, simpler setup.
Matching SIL-IS (e.g., BETA-ALANINE (3-13C; 15N))Correction using a labeled version of the specific analyte being measured.2.7% - 5.9% bevital.noCorrects for matrix effects, ionization variability, and sample loss, leading to superior accuracy and precision. nih.gov

Computational and Modeling Approaches in Conjunction with Isotopic Tracing

Development of Metabolic Network Models for Flux Calculation

The foundation of metabolic flux analysis (MFA) is a comprehensive metabolic network model. springernature.commdpi.com This model is a mathematical representation of the biochemical reactions within an organism. For studies involving BETA-ALANINE (B559535) (3-13C; 15N), the model must include the pathways for its synthesis and degradation. Beta-alanine can be formed from the breakdown of pyrimidine (B1678525) nucleotides or the degradation of carnosine and anserine (B1665513). It can be metabolized into malonate semialdehyde, which then enters propanoate metabolism, or it can be converted to aspartic acid. smpdb.ca

A crucial aspect of these models is the detailed mapping of atomic transitions for each reaction. nih.gov This allows for the prediction of how the 13C and 15N labels from BETA-ALANINE (3-13C; 15N) will be distributed among various metabolites. The accuracy of the calculated metabolic fluxes is highly dependent on the completeness and accuracy of this underlying network model. springernature.comnih.gov These models are often constructed and refined using information from genomic and biochemical databases. nih.gov

Statistical Analysis of Mass Isotopomer Data

Isotopic tracing experiments using mass spectrometry generate data on the mass isotopomer distributions (MIDs) of metabolites. nih.govphysiology.org An MID is the relative abundance of a metabolite with different numbers of isotopic labels (e.g., M+0 for unlabeled, M+1 for singly labeled, etc.). nih.gov

Statistical analysis is vital for assessing the quality of MID data. nih.gov This involves calculating the mean and standard deviation from multiple experimental replicates and identifying any outliers. Proper statistical treatment is necessary to account for measurement errors and to ensure the reliability of the flux estimations. nih.gov The precision of the MID data directly influences the confidence in the calculated metabolic fluxes. physiology.orgphysiology.org Software tools like PIRAMID can automate the extraction and initial statistical analysis of MIDs from raw mass spectrometry data. oup.com

A hypothetical example of a mass isotopomer distribution for a downstream metabolite after administration of BETA-ALANINE (3-13C; 15N) is shown below.

Mass IsotopomerRelative Abundance (Condition A)Relative Abundance (Condition B)
M+050%30%
M+130%40%
M+215%25%
M+35%5%

Flux Estimation Algorithms and Software Tools (e.g., INCA)

To estimate metabolic fluxes, specialized algorithms and software tools are used to integrate the metabolic network model with the experimental MID data. researchgate.netoup.com A widely used tool is Isotopomer Network Compartmental Analysis (INCA). nih.govresearchgate.netoup.com

INCA and similar software use optimization algorithms to find the set of metabolic fluxes that best explains the measured MIDs. researchgate.netoup.com The process involves simulating the distribution of isotopic labels through the network for a given set of fluxes and comparing the predicted MIDs with the experimental data. The software adjusts the flux values to minimize the difference between the simulated and measured data. oup.com These tools can also perform statistical analyses, such as calculating confidence intervals for the estimated fluxes, to assess the precision of the results. oup.com

Software ToolKey FeatureApplication
INCA Can perform both steady-state and isotopically non-stationary MFA. researchgate.netoup.comWidely used for flux analysis in various biological systems. researchgate.net
13CFLUX2 Supports both MS and NMR data for flux estimation. nih.govUsed for comprehensive metabolic flux analysis. biorxiv.org
OpenFLUX An open-source tool for 13C-based metabolic flux analysis. ucdavis.eduFlexible for various modeling needs.

Bayesian Multi-Model Approaches for Isotopic Data Integration

Traditional metabolic flux analysis often relies on a single metabolic network model, but there can be uncertainties in the model's structure. biorxiv.orgnih.gov Bayesian multi-model approaches address this by considering a range of plausible models. biorxiv.orgnih.gov

In this framework, each model is assigned a prior probability. Isotopic tracing data, such as that from BETA-ALANINE (3-13C; 15N) experiments, is then used to update these probabilities. nih.govinra.fr The final flux estimates are a weighted average of the fluxes from all considered models, providing a more robust and comprehensive understanding of the metabolic state. biorxiv.orgnih.gov This approach, implemented in tools like BayFlux, allows for a more accurate quantification of uncertainty in the calculated fluxes. nih.govwustl.edu This is particularly valuable when dealing with complex systems or when data is limited. biorxiv.orgnih.gov

Future Directions and Emerging Research Avenues for Beta Alanine 3 13c; 15n

Advanced Isotopic Labeling Strategies for Spatially and Temporally Resolved Metabolism

Future research will leverage BETA-ALANINE (B559535) (3-13C; 15N) in sophisticated isotopic labeling strategies to dissect metabolic processes with unprecedented spatial and temporal detail. Traditional metabolic labeling provides a snapshot of bulk cellular activity, but emerging techniques can reveal the dynamics of metabolism within specific tissue regions and over precise time courses.

Temporally Resolved Metabolism: Pulse-chase experiments using BETA-ALANINE (3-13C; 15N) will be instrumental in determining the kinetics of beta-alanine uptake, its conversion into downstream metabolites like carnosine, and its eventual catabolism. youtube.com Techniques such as pulsed stable isotope labeling in cell culture (pSILAC) can be adapted to monitor the rate of incorporation of the labeled beta-alanine into various metabolic pools over time. nih.gov This allows researchers to move beyond steady-state measurements and observe the dynamic response of metabolic networks to stimuli or perturbations. nih.gov

Spatially Resolved Metabolism: A significant frontier is the integration of stable isotope tracing with advanced imaging technologies. nih.gov By administering BETA-ALANINE (3-13C; 15N) and subsequently analyzing tissue sections with Mass Spectrometry Imaging (MSI), researchers can visualize the distribution of the tracer and its metabolites within the complex architecture of tissues. nih.govyoutube.com This approach, termed "iso-imaging," can reveal metabolic heterogeneity and identify regions with high beta-alanine uptake or specific pathway activity, such as carnosine synthesis in muscle fibers or neurotransmitter-related pathways in the brain. nih.gov

Research AvenueTechniqueExpected Outcome
Temporal Dynamics Pulse-chase labeling with BETA-ALANINE (3-13C; 15N)Quantification of metabolic flux rates through beta-alanine-related pathways.
Spatial Heterogeneity Isotope-Resolved Mass Spectrometry Imaging (iso-imaging)Visualization of the distribution of BETA-ALANINE (3-13C; 15N) and its metabolites across different tissue regions and cell types. nih.govnih.gov
Dynamic Flux Analysis Integration of temporal and spatial dataA four-dimensional map of beta-alanine metabolism, providing insights into how metabolic activities are coordinated in space and time.

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To achieve a holistic understanding of cellular function, data from BETA-ALANINE (3-13C; 15N) tracing must be integrated with other high-throughput 'omics' datasets. syncell.com While transcriptomics reveals the genetic blueprint and potential for protein expression, and proteomics identifies the functional protein players, metabolomics with isotopic tracers provides a direct readout of metabolic pathway activity. syncell.commdpi.com

The integration of these datasets allows researchers to connect changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and the resulting metabolic fluxes (traced by BETA-ALANINE (3-13C; 15N)). nih.gov For example, an increase in the transcript and protein levels of carnosine synthase could be directly correlated with an increased flux of BETA-ALANINE (3-13C; 15N) into the carnosine pool. This systems biology approach can uncover regulatory mechanisms and build more comprehensive models of cellular responses to various conditions. biorxiv.org

Omics LayerInformation ProvidedIntegration with BETA-ALANINE (3-13C; 15N) Tracing
Transcriptomics Gene expression levels (mRNA)Correlates changes in metabolic pathway activity with the expression of genes encoding relevant enzymes. mdpi.com
Proteomics Protein abundance and post-translational modificationsValidates that changes in gene expression lead to altered protein levels and links them to metabolic function. syncell.com
Metabolomics Metabolic pathway activity (flux)Provides a direct measure of the functional output of the genetic and protein machinery. nih.gov

Development of Novel Biosensors and Imaging Techniques Based on Isotopic Tracers

The unique isotopic signature of BETA-ALANINE (3-13C; 15N) opens avenues for the development of novel detection methods. Future research will focus on creating biosensors and imaging probes that can specifically recognize and quantify this isotopically labeled compound and its metabolic products in real-time and in vivo.

Metabolite-Responsive Biosensors: Genetically encoded or synthetic biosensors could be engineered to detect beta-alanine. researchgate.netmdpi.com These sensors, potentially based on RNA riboswitches or protein-based systems, could be designed to have a higher affinity for BETA-ALANINE (3-13C; 15N) or its downstream products, allowing for specific monitoring of the tracer's fate within living cells. acs.org The output could be a fluorescent or electrochemical signal, enabling dynamic measurements of metabolite concentrations. technologynetworks.com

Advanced Imaging Techniques: The presence of ¹³C and ¹⁵N nuclei can be exploited by advanced imaging techniques like hyperpolarized magnetic resonance imaging (MRI) and spectroscopy (MRS). nih.gov Hyperpolarization can dramatically increase the sensitivity of MRI/MRS for detecting ¹³C- and ¹⁵N-labeled compounds. alfa-chemistry.com Developing hyperpolarized BETA-ALANINE (3-13C; 15N) as a molecular imaging probe could enable non-invasive, real-time visualization of its uptake and metabolic conversion in living organisms, providing critical insights into diseases characterized by altered metabolism. tdl.org

Exploring Untapped Metabolic Roles of Beta-Alanine in Specific Cellular Compartments

While beta-alanine is well-known as a precursor to carnosine, its metabolic roles in specific cellular compartments, such as mitochondria, are less understood. nih.gov Using BETA-ALANINE (3-13C; 15N) as a tracer is crucial for dissecting these compartmentalized metabolic pathways.

Research suggests that beta-alanine can influence mitochondrial biogenesis and oxidative metabolism. nih.gov Furthermore, high levels of beta-alanine can be toxic to mitochondria. hmdb.ca By tracing the journey of BETA-ALANINE (3-13C; 15N), researchers can precisely determine how much of it enters the mitochondria, which metabolic pathways it engages with inside the mitochondrial matrix (e.g., conversion to acetyl-CoA), and how it impacts respiratory chain function. nih.govresearchgate.net This approach allows for the clear separation of its mitochondrial effects from its cytosolic roles, such as carnosine synthesis, providing a more nuanced understanding of its cellular functions.

Cellular CompartmentKnown/Suspected Role of Beta-AlanineResearch Goal with BETA-ALANINE (3-13C; 15N)
Cytosol Precursor for carnosine and anserine (B1665513) synthesisQuantify the flux of beta-alanine towards dipeptide synthesis versus other metabolic fates.
Mitochondria Potential influence on oxidative metabolism and energy production. nih.govTrace the entry and metabolism of beta-alanine within mitochondria; determine its contribution to the TCA cycle and its impact on mitochondrial function. nih.gov
Nucleus UnknownInvestigate potential incorporation into nuclear molecules or influence on nuclear processes.

Application in Quantitative Proteomics using Isotopologue-Encoded Reagents

In the field of quantitative proteomics, stable isotope labeling is a cornerstone for accurate protein measurement. nih.gov BETA-ALANINE (3-13C; 15N) can serve as a building block for novel chemical tagging reagents used for relative and absolute quantification of proteins and peptides by mass spectrometry.

The principle involves synthesizing a set of reagents that are chemically identical but have different masses due to the incorporation of stable isotopes—these are known as isotopologue-encoded reagents. Because BETA-ALANINE (3-13C; 15N) is not a standard proteinogenic amino acid, reagents derived from it would not introduce ambiguity with naturally occurring peptides. These reagents can be designed to react with specific functional groups on peptides (e.g., primary amines). When different cell or tissue samples are labeled with different isotopologue versions of the reagent and then mixed, the relative abundance of a specific peptide from each sample can be determined by comparing the signal intensities of the corresponding mass-tagged peaks in the mass spectrometer. oup.com This approach, an alternative to metabolic labeling like SILAC, is particularly useful for samples that are difficult to metabolically label, such as clinical tissues. ckgas.comtaylorandfrancis.com

Q & A

How is β-Alanine (3-13C; 15N) synthesized for use as an isotopic tracer in metabolic studies?

Basic Research Focus
β-Alanine (3-13C; 15N) is synthesized using labeled precursors such as 13C-enriched pyruvate or glucose and 15N-containing ammonium salts. Enzymatic or chemical transamination reactions are employed to incorporate the isotopes into the β-alanine structure. For example, enzymatic methods using alanine transaminase can transfer the 15N-labeled amino group to pyruvate-13C3, forming the dual-labeled product. Quality control involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify isotopic purity (>99%) and positional specificity .

What role does β-Alanine (3-13C; 15N) play as an internal standard in metabolic flux analysis?

Basic Research Focus
As an internal standard, β-Alanine (3-13C; 15N) enables precise quantification of metabolic flux in pathways like the TCA cycle or urea cycle. By spiking known concentrations into biological samples, researchers correct for matrix effects and instrument variability during liquid chromatography-mass spectrometry (LC-MS) analysis. Its stable isotopic signature allows differentiation from endogenous β-alanine, ensuring accurate measurement of flux rates in cell cultures or tissue homogenates .

How can isotopic tracing with β-Alanine (3-13C; 15N) resolve contradictions in pyrimidine catabolism pathway models?

Advanced Research Focus
Discrepancies in pyrimidine catabolism models (e.g., conflicting reports on β-alanine synthase activity) can be addressed using isotopically labeled β-alanine. For instance, in Drosophila melanogaster studies, 13C/15N labeling tracks the fate of uracil-derived β-alanine, clarifying its incorporation into carnosine or excretion pathways. Epistatic interactions between mutations in dihydropyrimidine dehydrogenase (su(r)) and β-alanine synthase (pyd3) can be mapped using tracer kinetics, resolving pathway bottlenecks .

What methodological considerations are critical when using β-Alanine (3-13C; 15N) in longitudinal cognitive studies?

Advanced Research Focus
Longitudinal studies require rigorous control of isotopic dilution and batch-to-batch variability. Pre-trial calibration of LC-MS/MS systems with certified reference materials ensures consistency. For neurochemical studies (e.g., brain carnosine dynamics), cerebrospinal fluid (CSF) sampling must account for blood-brain barrier permeability to labeled β-alanine. Mixed-model ANOVA designs (group × time interactions) are recommended to analyze supplementation effects on cognitive endpoints, with covariates for dietary β-alanine intake .

How does dual isotopic labeling (13C and 15N) enhance NMR sensitivity in β-alanine protein incorporation studies?

Advanced Research Focus
Dual labeling increases signal-to-noise ratios in heteronuclear NMR experiments. The 13C-15N spin pairs in β-Alanine (3-13C; 15N) allow for selective detection in 2D HSQC (heteronuclear single quantum coherence) spectra, isolating protein-incorporated β-alanine from background noise. This method is critical for studying slow-turnover proteins in muscle or brain tissue, where low incorporation rates require high sensitivity .

What statistical approaches are recommended for analyzing conflicting data on β-alanine's role in exercise-induced metabolic acidosis?

Advanced Research Focus
Contradictory findings (e.g., efficacy in 1–4 minute vs. <60-second exercise) require meta-regression to identify moderators like dosing protocols or participant fitness levels. Mixed-effects models account for inter-study heterogeneity, while sensitivity analyses exclude low-quality trials (e.g., those without double-blinding). For primary data, three-way ANOVA (supplement × time × exercise intensity) isolates interaction effects, with Bonferroni correction for multiple comparisons .

What optimization strategies improve resolution in 13C metabolic flux analysis using β-Alanine (3-13C; 15N) as a tracer?

Advanced Research Focus
Flux resolution is enhanced by coupling LC-MS with isotopomer spectral analysis (ISA). For example, in hepatocyte cultures, 13C labeling patterns in β-alanine-derived acetyl-CoA can distinguish glycolytic vs. mitochondrial oxidative pathways. Parallel 15N tracing quantifies nitrogen recycling via the glucose-alanine cycle, reducing model underdetermination. Computational tools like INCA (Isotopomer Network Compartmental Analysis) integrate multi-tracer data for robust flux estimates .

How does β-Alanine (3-13C; 15N) enable mechanistic studies of carnosine's neuroprotective effects?

Advanced Research Focus
In neuronal cell lines, 13C/15N-labeled β-alanine traces carnosine synthesis and degradation kinetics under oxidative stress. Time-resolved LC-MS/MS quantifies isotopic enrichment in carnosine pools, while siRNA knockdown of carnosine synthase (CARNS1) validates pathway specificity. Comparative studies with unlabeled β-alanine control for non-isotope effects, such as pH buffering. These methods clarify carnosine's role in mitigating ROS-induced protein carbonylation .

What are the limitations of β-Alanine (3-13C; 15N) in studying cross-tissue nitrogen shuttling?

Advanced Research Focus
Limitations include isotopic exchange in transamination reactions (e.g., with glutamate), which complicates nitrogen source attribution. To mitigate this, researchers use pulse-chase protocols with timed sampling of muscle, liver, and plasma. Correction factors for natural abundance 15N (0.37%) are applied, and parallel 13C-glucose tracing dissociates carbon vs. nitrogen flux .

How can β-Alanine (3-13C; 15N) be applied in cancer metabolism research?

Advanced Research Focus
In hepatocellular carcinoma (HCC) models, dual isotopic tracing identifies β-alanine metabolism as a biomarker for malignancy. Single-cell RNA sequencing combined with 13C flux analysis reveals elevated β-alanine uptake in malignant hepatocytes. CopyKat algorithms distinguish malignant vs. benign cells based on metabolic gene expression, while t-SNE dimensionality reduction maps highlight β-alanine-enriched tumor niches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.